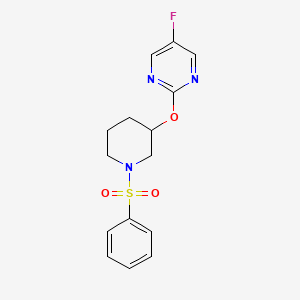
5-氟-2-((1-(苯磺酰基)哌啶-3-基)氧基)嘧啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Fluoro-2-((1-(phenylsulfonyl)piperidin-3-yl)oxy)pyrimidine is a fluorinated pyrimidine derivative Compounds containing fluorine atoms are of significant interest due to their unique chemical and biological properties
科学研究应用
5-Fluoro-2-((1-(phenylsulfonyl)piperidin-3-yl)oxy)pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s fluorinated nature makes it useful in studying enzyme interactions and metabolic pathways.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-((1-(phenylsulfonyl)piperidin-3-yl)oxy)pyrimidine typically involves the reaction of a fluorinated pyrimidine with a phenylsulfonyl piperidine derivative. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors and more efficient purification techniques to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
5-Fluoro-2-((1-(phenylsulfonyl)piperidin-3-yl)oxy)pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine atom, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and solvents like ethanol or acetonitrile. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can lead to the formation of various substituted pyrimidine derivatives .
作用机制
The mechanism of action of 5-Fluoro-2-((1-(phenylsulfonyl)piperidin-3-yl)oxy)pyrimidine involves its interaction with specific molecular targets. The fluorine atom’s high electronegativity can influence the compound’s binding affinity to enzymes or receptors. This interaction can inhibit or activate specific biochemical pathways, depending on the target. The phenylsulfonyl group also plays a role in modulating the compound’s overall activity and selectivity.
相似化合物的比较
Similar Compounds
5-Fluorouracil: Another fluorinated pyrimidine used primarily in cancer treatment.
Fluoropyridines: Compounds with similar fluorine substitution but on a pyridine ring instead of a pyrimidine ring.
Fluorobenzenes: Compounds with fluorine substitution on a benzene ring.
Uniqueness
5-Fluoro-2-((1-(phenylsulfonyl)piperidin-3-yl)oxy)pyrimidine is unique due to its combination of a fluorinated pyrimidine core with a phenylsulfonyl piperidine moiety. This structure provides a distinct set of chemical and biological properties, making it valuable for specific applications that other fluorinated compounds may not be suitable for.
属性
IUPAC Name |
2-[1-(benzenesulfonyl)piperidin-3-yl]oxy-5-fluoropyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O3S/c16-12-9-17-15(18-10-12)22-13-5-4-8-19(11-13)23(20,21)14-6-2-1-3-7-14/h1-3,6-7,9-10,13H,4-5,8,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOGQVSRJYQWLPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=CC=C2)OC3=NC=C(C=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-methoxy-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2562034.png)
![4-[7-(Furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine](/img/structure/B2562036.png)
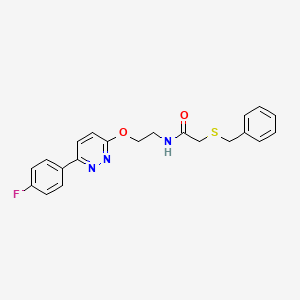
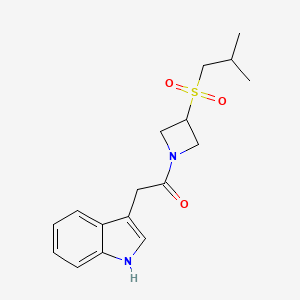

![(2R)-2-[3-(Difluoromethyl)phenyl]propan-1-amine](/img/structure/B2562043.png)

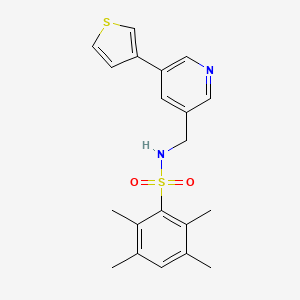
![2-methoxy-N-[5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2562048.png)
![N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2562050.png)
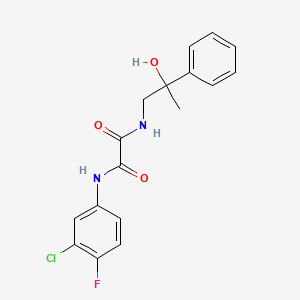
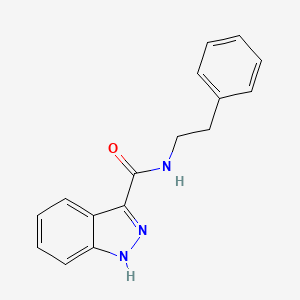
![(3As)-3a,4-dihydro-3H-oxathiazolo[3,4-a]indole 1,1-dioxide](/img/structure/B2562055.png)
![1-(3,4-dimethoxyphenyl)-N-(2-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2562056.png)
